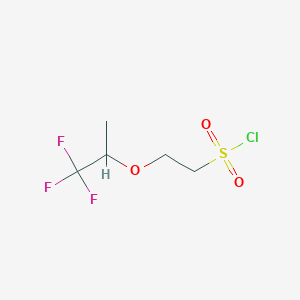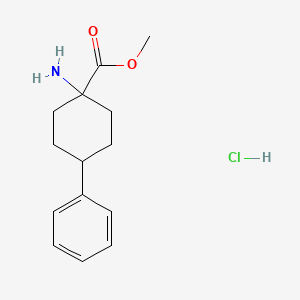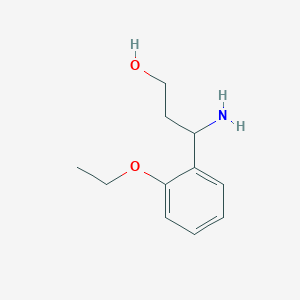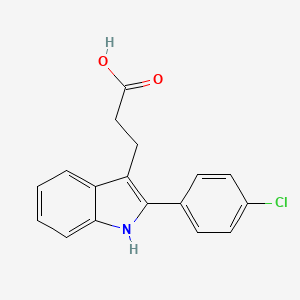![molecular formula C10H21NO8S2 B13477329 tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C10H21NO8S2. It is characterized by the presence of a tert-butyl carbamate group and two methanesulfonyloxy groups attached to a propyl chain. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the methanesulfonyloxy groups are replaced by the nucleophiles.
Deprotection Reactions: The major product is the free amine obtained after the removal of the tert-butyl carbamate group.
Aplicaciones Científicas De Investigación
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate involves its reactivity towards nucleophiles and acids. The methanesulfonyloxy groups act as good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl carbamate group provides stability to the molecule and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
Uniqueness
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is unique due to the specific positioning of the methanesulfonyloxy groups on the propyl chain, which influences its reactivity and the types of chemical transformations it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C10H21NO8S2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfonyloxypropyl] methanesulfonate |
InChI |
InChI=1S/C10H21NO8S2/c1-10(2,3)18-9(12)11-6-8(19-21(5,15)16)7-17-20(4,13)14/h8H,6-7H2,1-5H3,(H,11,12) |
Clave InChI |
IZYCCGFCPZNPNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)


![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)


![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)


![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

